molecular formula C18H19NO2 B5674409 3-(4-methoxyphenyl)-N-(2-phenylethyl)acrylamide

3-(4-methoxyphenyl)-N-(2-phenylethyl)acrylamide

Cat. No. B5674409
M. Wt: 281.3 g/mol
InChI Key: MXBUOWQQBCGNFP-FMIVXFBMSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives, such as 3-(4-Methoxyphenyl)-N-(2-phenylethyl)acrylamide, typically involves acylation reactions. A similar compound, N-(2-Bromo-4-methoxyphenyl)acrylamide, was synthesized through the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a high 95.7% product. This method highlighted the effect of reactants' molar ratio, reaction temperature, time, and the addition of alkali on the acylation reaction, offering a high yield and simple operation advantages (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of related acrylamide compounds has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT). For instance, a novel compound with a similar structure was analyzed, revealing its crystallization in a triclinic system and providing detailed geometrical parameters obtained from X-ray and DFT calculations. This comprehensive structural analysis aids in understanding the molecular conformation, vibrational frequencies, and electronic properties of these compounds (S. Demir et al., 2015).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including polymerization, which significantly impacts their chemical properties. For example, the polymerization of N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides yields products with improved hydrolytic stability compared to their ester counterparts. This reaction also highlights the acrylamides' potential for forming bonds with enamel and dentin, demonstrating their chemical reactivity and application in niche areas (J. Klee, U. Lehmann, 2009).

Physical Properties Analysis

The physical properties, including solubility and thermoresponsive behavior, are critical for understanding the utility and behavior of acrylamide compounds in various environments. Solubility studies on N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solutions provide insights into the solid–liquid equilibrium essential for product and process design in industrial applications (Xinding Yao et al., 2010). Additionally, the synthesis and solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] reveal biocompatible PEG analogues with improved solubility in water and alcohols, demonstrating their potential in biomedical applications (Giles B H Chua et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(4-Methoxyphenyl)-N-(2-phenylethyl)acrylamide and similar compounds include reactivity towards various chemical agents and conditions. For instance, the study on the anti-bacterial and anti-fungal evaluation of acrylamide derivatives highlights their potential in developing new antimicrobial agents. These compounds, prepared by reaction with 4-amino-1,2,4-Triazole and aromatic aldehydes, exhibited promising anti-microbial and anti-fungal activity (P. Patel, Ashvin D. Panchal, 2012).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)9-12-18(20)19-14-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBUOWQQBCGNFP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

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